molecular formula C11H13NNa2O7S2 B10761777 disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

Cat. No.: B10761777
M. Wt: 381.3 g/mol
InChI Key: XLZOVRYBVCMCGL-BPNVQINPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate involves the reaction of tert-butylamine with 4-formylbenzenesulfonic acid under controlled conditions. The reaction typically proceeds in the presence of an oxidizing agent to form the oxidoazaniumylidene intermediate, which is then neutralized with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxides, while reduction produces the corresponding amine .

Scientific Research Applications

Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate has several scientific research applications:

Mechanism of Action

The neuroprotective effects of disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate are primarily due to its ability to trap free radicals. This compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing oxidative damage to neuronal cells. The molecular targets include various enzymes and receptors involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate is unique due to its high efficacy in trapping free radicals and its specific application in neuroprotection. Compared to similar compounds, it has shown superior results in reducing infarct size and improving neurological outcomes in animal models of stroke .

Properties

Molecular Formula

C11H13NNa2O7S2

Molecular Weight

381.3 g/mol

IUPAC Name

disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;;

InChI Key

XLZOVRYBVCMCGL-BPNVQINPSA-L

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.